![molecular formula C14H11F3O2 B6370660 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% CAS No. 1261945-08-7](/img/structure/B6370660.png)
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%
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Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% (4-MTP) is a phenolic compound with a wide range of applications in the scientific and medical fields. It is a colorless solid which is soluble in both water and organic solvents. 4-MTP has been used in a variety of research studies due to its unique properties and its ability to be used in a variety of different experiments.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research studies. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizing agent in the production of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, as a corrosion inhibitor, and in the synthesis of anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is known that the compound can act as an antioxidant and can scavenge reactive oxygen species. It can also act as a metal chelator, binding to metal ions and preventing them from participating in redox reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in vitro. It has also been shown to have protective effects against oxidative stress in animal models.
Advantages and Limitations for Laboratory Experiments
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. It is also soluble in both water and organic solvents, making it easy to handle and store. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% is its lack of specificity, as it can interact with a variety of different molecules.
Future Directions
There are a number of potential future directions for the use of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% in scientific research. These include further research into its anti-cancer properties, its potential use as an antioxidant and metal chelator, and its potential use as a stabilizing agent in the synthesis of pharmaceuticals. Additionally, further research into its biochemical and physiological effects is needed to fully understand the compound's potential uses.
Synthesis Methods
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 2-methoxy-5-trifluoromethylphenol with sodium hydroxide in aqueous solution. The reaction is carried out at room temperature for 1-2 hours and the resulting product is a 95% pure 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%. The reaction is simple and cost-effective, making it an attractive option for researchers.
properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-4-10(14(15,16)17)8-12(13)9-2-5-11(18)6-3-9/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAPPKZOGVGQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683640 |
Source
|
Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-08-7 |
Source
|
Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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